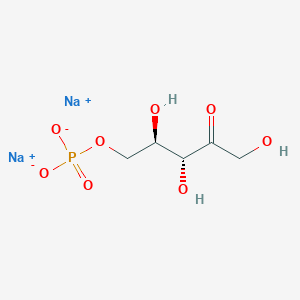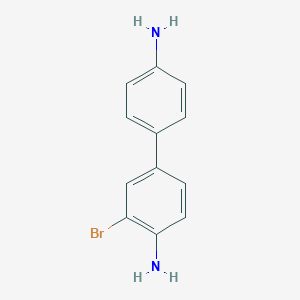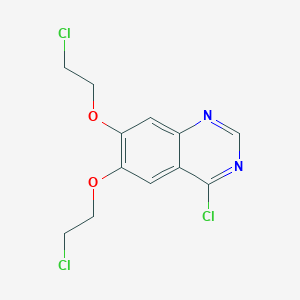
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Although specific details on the synthesis of 4-chloro-6,7-bis(2-chloroethoxy)quinazoline were not directly found, related research indicates various synthetic approaches for quinazoline derivatives. For instance, the synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839) through a seven-step procedure from 3-hydroxy-4-methoxybenzoic acid methyl ester demonstrates the complexity and the strategic design involved in synthesizing quinazoline compounds under mild reaction conditions with high yields (Gong Ping, 2005).
Molecular Structure Analysis
Quinazoline derivatives exhibit diverse molecular structures due to variations in substituent groups attached to the core quinazoline ring. The molecular structure is crucial for determining the compound's reactivity, stability, and potential interactions with biological targets. Advanced techniques such as IR, 1H-NMR, and MS are typically employed to characterize the structure of synthesized quinazoline derivatives. For example, the synthesis and characterization of 4-(3′-Chlorophenylamino)-6-methoxy Quinazoline Derivatives provide insights into the structural aspects of quinazoline compounds through spectral analysis (Heping Yan, D. Huang, Ju Cheng Zhang, 2013).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization, etherification, nitration, and substitution, influenced by their molecular structure. The functional groups attached to the quinazoline ring, such as chloroethoxy groups, play a significant role in determining the compound's reactivity. The study on the synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one illustrates the etherification, nitration, reduction, and cyclization steps involved in producing quinazoline derivatives with improved yields and potential antitumor activity (Sun Zhi-zhong, 2011).
Applications De Recherche Scientifique
1. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Summary of Application: Quinazoline derivatives, including 4-chloro-6,7-bis(2-chloroethoxy)quinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy . These compounds are targeted therapies directed at specific molecular pathways .
2. Synthesis of Tyrosine Kinase Inhibitors
- Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors . These inhibitors have become important targets for selective cancer therapies .
- Methods of Application: The synthesis involves reacting 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with pyridine and 4-ethynylphenylamine in i-PrOH . The mixture is stirred and heated at reflux for 4 hours under argon .
- Results or Outcomes: The synthesis results in the formation of an orange solid . The exact yield and purity are not specified in the source.
3. Aurora 2 Kinase Inhibitor and PDGF Inhibitor
- Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is an aurora 2 kinase inhibitor and PDGF inhibitor, useful in the treatment of cancer .
4. Synthesis of Erlotinib
- Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as an intermediate in the synthesis of Erlotinib , a drug used for the treatment of non-small cell lung cancer and pancreatic cancer .
5. Building Block and Synthetic Intermediate
- Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds .
- Methods of Application: The synthesis involves a series of chemical reactions . The exact methods of application or experimental procedures for this specific compound are not detailed in the source.
6. Anticancer Potency Against Bladder Cancers
- Summary of Application: New quinazoline-based compounds, including 4-chloro-6,7-bis(2-chloroethoxy)quinazoline, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
7. Antiproliferative Activity
- Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib, with antiproliferative activity .
8. Synthesis of Dual RTK and HDAC Inhibitors
- Summary of Application: 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is used as a precursor in the synthesis of dual receptor tyrosine kinase (RTK) and histone deacetylase (HDAC) inhibitors . These inhibitors have become important targets for selective cancer therapies .
- Methods of Application: The synthesis involves a series of chemical reactions . The exact methods of application or experimental procedures for this specific compound are not detailed in the source.
9. Anticancer Potency Against Diverse Genetic Backgrounds
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-6,7-bis(2-chloroethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2O2/c13-1-3-18-10-5-8-9(16-7-17-12(8)15)6-11(10)19-4-2-14/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAZLCUYDRYLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1OCCCl)OCCCl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596528 | |
| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6,7-bis(2-chloroethoxy)Quinazoline | |
CAS RN |
183322-21-6 | |
| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B19760.png)
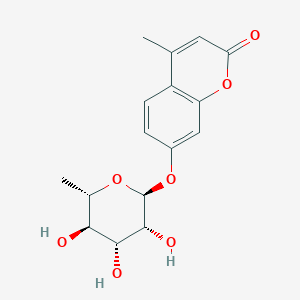
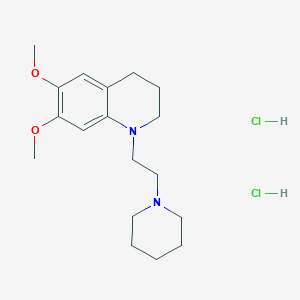

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)



![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
